2-Amino-2-phenylacetic acid, also known as L-phenylglycine, is a non-proteinogenic alpha amino acid with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. This compound is characterized by an amino group and a phenyl group attached to the alpha carbon, distinguishing it from other amino acids like alanine, which has a methyl group instead of a phenyl group. The compound appears as a white solid and is soluble in water, making it suitable for various applications in biochemical research and pharmaceuticals .
Additionally, it acts as a selective inhibitor of cyclooxygenase 2 (COX-2), which is significant in inflammatory processes .
2-Amino-2-phenylacetic acid exhibits notable biological activities, including:
The synthesis of 2-Amino-2-phenylacetic acid can be achieved through several methods:
The applications of 2-Amino-2-phenylacetic acid include:
Research into the interactions of 2-Amino-2-phenylacetic acid includes:
Several compounds are structurally similar to 2-Amino-2-phenylacetic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Alanine | C₃H₇NO₂ | Simple structure; proteinogenic amino acid |
D-Phenylglycine | C₈H₉NO₂ | Enantiomer of 2-amino-2-phenylacetic acid |
L-Tyrosine | C₉H₁₁NO₃ | Contains a hydroxyl group on the phenyl ring |
L-Leucine | C₆H₁₃NO₂ | Branched-chain amino acid; important for protein synthesis |
What sets 2-Amino-2-phenylacetic acid apart from these similar compounds is its specific biological activity as a selective COX-2 inhibitor and its non-proteinogenic nature. Unlike L-Alanine or L-Leucine, which are integral to protein structure, 2-Amino-2-phenylacetic acid serves more specialized roles in biochemical pathways and therapeutic applications .
Phenylglycine was first identified in the mid-20th century during investigations into peptide antibiotics. Early studies on Streptomyces metabolites revealed its presence in virginiamycin S and pristinamycin I, where it contributes to bioactivity through rigid structural motifs. The term "phenylglycine" derives from its glycine backbone substituted with a phenyl group at the α-position. Systematic nomenclature (IUPAC: 2-amino-2-phenylacetic acid) clarifies its relationship to alanine, while variants like N-phenylglycine (an isomer with the phenyl group on the nitrogen) were later characterized.
Unlike proteinogenic aromatic amino acids (e.g., phenylalanine), phenylglycine lacks a β-methylene spacer between the α-carbon and aromatic ring. This configuration imposes steric constraints, limiting side-chain rotation and increasing racemization rates. Computational studies show its α-proton acidity (pKa ~1.94) is elevated compared to alanine (pKa ~2.34), facilitating base-catalyzed enolization and racemization. The crystal structure of its monosodium salt confirms a planar carboxylate group and hydrogen-bonded ammonium moiety, stabilizing the zwitterionic form.
Phenylglycine is a hallmark of non-ribosomal peptides (NRPs) and glycopeptide antibiotics. In chloroeremomycin and balhimycin, 4-hydroxyphenylglycine residues enable oxidative cross-linking, critical for targeting bacterial cell walls. Its enantiomers also serve as chiral precursors:
The compound 2-amino-2-phenylacetic acid represents a non-proteinogenic alpha amino acid with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16-151.17 grams per mole [1] [3] [31]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-amino-2-phenylacetic acid, which accurately describes the structural arrangement where an amino group and a phenyl ring are both attached to the alpha carbon adjacent to the carboxylic acid functionality [1] [2] [3].
The compound exhibits significant stereochemical complexity due to the presence of a chiral center at the alpha carbon position [2] [5]. This asymmetric carbon gives rise to two enantiomeric forms: the S-configuration, commonly designated as L-phenylglycine with Chemical Abstracts Service number 2935-35-5, and the R-configuration, known as D-phenylglycine with Chemical Abstracts Service number 875-74-1 [3] [14] [31] [32]. The racemic mixture of both enantiomers is identified by Chemical Abstracts Service number 2835-06-5 [3] [31].
Stereochemical analysis reveals distinct optical rotation properties for each enantiomer [31] [32]. The L-form demonstrates a positive optical rotation of +157 ± 2 degrees when measured at a concentration of 1 gram per 100 milliliters in 1 Normal hydrochloric acid solution [32]. Conversely, the D-form exhibits negative optical rotation values ranging from -156 to -158 degrees under identical measurement conditions [31]. These optical rotation values serve as definitive stereochemical markers for absolute configuration determination [31] [32].
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the R-configuration corresponds to the D-phenylglycine form and the S-configuration represents the L-phenylglycine form [2] [5]. The absolute configuration significantly influences the compound's biological activity and physicochemical properties, making stereochemical considerations crucial for understanding its behavior in various chemical environments [5] [8].
Crystallographic investigation of the racemic 2-amino-2-phenylacetic acid reveals a monoclinic crystal system belonging to the space group P2₁/c [10]. The crystal structure exhibits remarkable organizational features characterized by the formation of distinct hydrophilic and hydrophobic layers within the crystalline lattice [10]. This segregation reflects the amphiphilic nature of the molecule, where the polar amino acid functionality and the nonpolar phenyl ring create regions of different chemical affinity [10].
The hydrophilic layers contain characteristic hydrogen bonding patterns that recur throughout the crystal structure [10]. These hydrogen bonding networks involve interactions between the amino groups and carboxylic acid functionalities of adjacent molecules, creating a stabilizing framework that maintains the crystal integrity [10]. The systematic arrangement of these hydrogen bonds contributes to the overall thermodynamic stability of the crystalline form [10].
The distinct layered architecture observed in the crystal structure directly correlates with the molecular amphiphilic character [10]. The hydrophobic layers consist primarily of the phenyl ring components, while the hydrophilic regions encompass the amino acid backbone structures [10]. This organization pattern influences various physicochemical properties including solubility behavior and thermal stability characteristics [10].
Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural characterization of 2-amino-2-phenylacetic acid [18] [20]. Proton nuclear magnetic resonance spectroscopy conducted at 600 megahertz in deuterium oxide solvent reveals characteristic chemical shift patterns [20]. The aromatic protons of the phenyl ring appear in the region between 7.2 and 7.5 parts per million, displaying the expected multiplicity patterns for a monosubstituted benzene ring system [20]. The alpha carbon proton resonates at approximately 4.5 parts per million, appearing as a singlet due to the adjacent amino and carboxyl groups [20].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates distinct resonance patterns that facilitate structural elucidation [18] [45]. The carbonyl carbon exhibits a characteristic downfield shift appearing around 175 parts per million, consistent with carboxylic acid functionality [18] [45]. The aromatic carbon atoms resonate in the expected range between 125 and 135 parts per million, while the alpha carbon appears at approximately 60 parts per million [18] [45]. These chemical shift values align with established patterns for amino acid derivatives and provide confirmation of the proposed molecular structure [18] [45].
Infrared spectroscopic analysis conducted on solid samples using oil mull techniques reveals characteristic vibrational frequencies [21]. The nitrogen-hydrogen stretching vibrations appear in the broad region between 3200 and 3500 wavenumbers, indicating the presence of primary amino functionality [21]. The carbonyl stretching frequency occurs in the range of 1600 to 1700 wavenumbers, characteristic of carboxylic acid groups [21]. These spectral features provide definitive confirmation of the functional group composition [21].
Mass spectrometric analysis employing gas chromatography-mass spectrometry techniques demonstrates a molecular ion peak at mass-to-charge ratio 151, corresponding to the molecular weight of the compound [18] [19]. The base peak appears at mass-to-charge ratio 134, resulting from the loss of ammonia from the molecular ion [18]. Additional characteristic fragments appear at mass-to-charge ratios 106 and 78, representing further fragmentation of the molecular structure [18] [19]. Liquid chromatography-mass spectrometry analysis shows the protonated molecular ion at mass-to-charge ratio 152, with a base peak at 135 [18]. Tandem mass spectrometry confirms the fragmentation pathway, with the base peak at 134 corresponding to ammonia loss [18].
Table 1: Spectroscopic Characteristics of 2-Amino-2-phenylacetic acid | ||
---|---|---|
Technique | Key Features/Peaks | Reference |
¹H Nuclear Magnetic Resonance (600 MHz, H₂O) | Aromatic protons: 7.2-7.5 ppm (5H), α-CH: ~4.5 ppm (1H) | [20] |
¹³C Nuclear Magnetic Resonance | Carbonyl C: ~175 ppm, Aromatic C: 125-135 ppm, α-C: ~60 ppm | [18] [45] |
Infrared (solid, oil mull) | N-H stretch: 3200-3500 cm⁻¹, C=O stretch: 1600-1700 cm⁻¹ | [21] |
Mass Spectrometry (Gas Chromatography-Mass Spectrometry) | M⁺: 151, Base peak: 134, Fragments: 106, 78 | [18] [19] |
Mass Spectrometry (Liquid Chromatography-Mass Spectrometry) | M+H⁺: 152, Base peak: 135, Fragments: 107 | [18] |
Mass Spectrometry (Tandem Mass Spectrometry) | Base peak: 134 (loss of NH₃), Fragments: 106, 78 | [18] |
The acid-base behavior of 2-amino-2-phenylacetic acid demonstrates complex pH-dependent equilibria involving multiple ionization states [24] [26] [28]. The compound exhibits two distinct acid dissociation constants reflecting the ionizable groups present in the molecular structure [28] [36] [37]. The alpha carboxylic acid group demonstrates a pKa value ranging from 1.94 to 2.35, while the alpha amino group exhibits a pKa value between 8.8 and 9.87 [31] [36] [37] [42]. These values indicate that the compound can exist in different protonation states depending on the solution pH [36] [37].
At physiological pH conditions, 2-amino-2-phenylacetic acid predominantly exists as a zwitterionic species [24] [39]. The zwitterion formation occurs when the carboxylic acid group is deprotonated while the amino group remains protonated, resulting in a molecule with both positive and negative charges but overall electrical neutrality [24] [39]. The isoelectric point, representing the pH at which the net charge equals zero, ranges from 5.4 to 6.1 [36] [37]. At this specific pH, the compound exhibits minimal electrophoretic mobility and demonstrates unique solubility characteristics [36] [37].
pH-dependent conformational changes significantly influence the molecular behavior and interaction patterns [26] [29]. At low pH values below the first pKa, the molecule exists primarily in a fully protonated state with both the amino and carboxyl groups carrying positive charges [26] [29]. As the pH increases through the first pKa range, deprotonation of the carboxylic acid occurs, leading to zwitterion formation [26] [29]. Further pH elevation beyond the second pKa results in deprotonation of the amino group, producing a molecule with overall negative charge [26] [29].
The microscopic pKa values can differ significantly from the apparent pKa values observed in experimental measurements [26] [29]. This phenomenon occurs due to the coupling between protonation states and conformational changes, where the local environment of ionizable groups influences their apparent acidity [26] [29]. Studies on related amino acid systems demonstrate that conformational flexibility can result in distinct microscopic pKa values for the same functional group in different molecular conformations [26] [29].
Metal cation interactions with 2-amino-2-phenylacetic acid demonstrate pH-dependent binding affinity patterns [27] [28]. The zwitterionic form exhibits enhanced chelation capabilities due to the simultaneous presence of both electron-donating nitrogen and oxygen centers [27] [28]. Thermodynamic studies reveal that complex stability follows the Irving-Williams order, with binding affinity influenced by both the metal cation properties and the protonation state of the amino acid [28]. The variables governing these interactions correlate with the nature of the amino acid reactive centers and their accessibility in different pH environments [28].
Table 2: Physicochemical Properties of 2-Amino-2-phenylacetic acid | ||
---|---|---|
Property | Value | Source Citation |
Molecular Formula | C₈H₉NO₂ | [1] [3] [31] |
Molecular Weight (g/mol) | 151.16-151.17 | [1] [3] [31] [32] |
Chemical Abstracts Service Number | 2835-06-5 (racemic), 2935-35-5 (L-form), 875-74-1 (D-form) | [3] [14] [31] [32] |
Melting Point (°C) | 290-302 (decomposition) | [30] [31] |
Density (g/cm³) | 1.2-1.246 | [31] [34] |
Optical Rotation [α]D (°) | +157 ± 2 (L-form), -156 to -158 (D-form) | [31] [32] |
Solubility in Water (g/100mL) | 0.3 (slightly soluble) | [31] |
pKa (α-carboxylic acid) | 1.94-2.35 | [31] [36] [37] |
pKa (α-amino group) | 8.8-9.87 | [36] [37] [42] |
Isoelectric Point (pI) | 5.4-6.1 | [36] [37] |
Logarithm of Partition Coefficient | -1.76 to 1.47 | [31] [34] |
Appearance | White crystalline powder | [3] [16] [31] |
Irritant